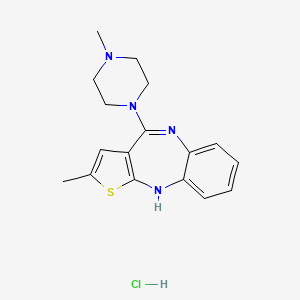

Olanzapine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

783334-36-1 |

|---|---|

Molecular Formula |

C17H21ClN4S |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrochloride |

InChI |

InChI=1S/C17H20N4S.ClH/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h3-6,11,19H,7-10H2,1-2H3;1H |

InChI Key |

MFURKUWVJOJUHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Olanzapine Hydrochloride's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olanzapine (B1677200) is a cornerstone second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile, with the dopamine (B1211576) D2 receptor playing a pivotal role. This document provides an in-depth technical examination of the molecular interactions between olanzapine and the D2 receptor. It elucidates its binding characteristics, functional antagonism, dose-dependent receptor occupancy, and its influence on downstream signaling cascades, including both canonical G-protein pathways and β-arrestin-mediated signaling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for research and development professionals.

Core Mechanism of Action at the D2 Receptor

Olanzapine functions primarily as a high-affinity antagonist at the dopamine D2 receptor.[1][2][3] This antagonism is central to its ability to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperdopaminergic activity in the mesolimbic pathway.[1][2] A key characteristic of its "atypical" nature is its relatively loose binding and rapid dissociation from the D2 receptor compared to first-generation antipsychotics.[1] This kinetic property is thought to allow for a more physiological-like dopamine neurotransmission, potentially contributing to a lower incidence of extrapyramidal side effects (EPS) and hyperprolactinemia at typical clinical doses.

While predominantly an antagonist, some studies in dopamine-depleted animal models suggest that olanzapine may exhibit partial agonist-like activity at D2 receptors, a dual effect that could contribute to its atypical clinical profile.[4]

Quantitative Binding and Occupancy Data

The interaction of olanzapine with the D2 receptor has been extensively quantified through in vitro binding assays and in vivo imaging studies. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have been instrumental in establishing the relationship between oral dosage, plasma concentration, and the degree of D2 receptor occupancy in the human brain.

Table 1: In Vivo Striatal D2 Receptor Occupancy by Olanzapine

| Daily Oral Dose | Mean D2 Occupancy (%) | Study Population | Imaging Method | Reference |

| 5 mg | 55% - 60% | Schizophrenia Patients | [11C]raclopride PET / [123I]IBZM-SPECT | [5][6][7][8] |

| 10 mg | 62% - 73% | Healthy / Schizophrenia Patients | [11C]raclopride PET | [5][7][9] |

| 15 mg | 62% - 75% | Schizophrenia Patients | [11C]raclopride PET / [123I]IBZM-SPECT | [5][7][10] |

| 20 mg | 76% - 83% | Schizophrenia Patients | [11C]raclopride PET / [123I]IBZM-SPECT | [5][6][7][8] |

| 30 mg | 83% | Schizophrenia Patients | [11C]raclopride PET | [5][7] |

| 40 mg | 88% | Schizophrenia Patients | [11C]raclopride PET | [5][7] |

Note: Occupancy values can vary based on individual patient metabolism, duration of treatment, and specific imaging protocols.

Clinical efficacy is generally associated with a D2 receptor occupancy of 60-80%. Doses exceeding 20 mg/day, which lead to occupancy levels greater than 80%, are associated with a higher likelihood of extrapyramidal side effects and prolactin elevation.[5][7][11]

Downstream Signaling Pathways

Olanzapine's antagonism at the D2 receptor modulates intracellular signaling through two primary pathways: G-protein dependent and β-arrestin dependent signaling.

G-Protein Dependent Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gi/o family of inhibitory G-proteins.[12][13][14] Agonist (dopamine) binding to the D2 receptor activates Gi/o, which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[12][15] Olanzapine, by acting as an antagonist, binds to the D2 receptor but does not induce this conformational change, thereby blocking dopamine-mediated inhibition of adenylyl cyclase and preventing the downstream decrease in cAMP levels.

β-Arrestin Dependent Signaling

Beyond G-protein coupling, GPCRs can signal through an alternative pathway involving β-arrestins.[12] Following agonist-induced receptor phosphorylation by G-protein receptor kinases (GRKs), β-arrestin 2 is recruited to the D2 receptor. This interaction desensitizes the G-protein signal and initiates a separate wave of signaling. Studies have demonstrated that while dopamine and its agonists promote the recruitment of β-arrestin 2 to the D2 receptor, olanzapine acts as a potent antagonist of this interaction.[16][17][18] It fully inhibits dopamine-induced β-arrestin 2 recruitment in a concentration-dependent manner.[16][17] This antagonism of D2R/β-arrestin 2 signaling is a common property of clinically effective antipsychotics and is believed to be crucial for their therapeutic action.[17][18]

Experimental Protocols

The following sections detail standardized methodologies for assessing the interaction of compounds like olanzapine with the D2 receptor.

Protocol: Radioligand Competition Binding Assay for D2 Receptor (Ki Determination)

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound (e.g., olanzapine) by measuring its ability to compete with a radiolabeled ligand for binding to D2 receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing human D2L receptors (e.g., HEK293 or CHO cells).[19]

-

Radioligand: [3H]-Spiperone or [3H]-Methylspiperone (a high-affinity D2 antagonist).[19]

-

Non-specific Binding Control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

-

Test Compound: Olanzapine hydrochloride, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (GF/C or GF/B), plate harvester.

Methodology:

-

Membrane Preparation: Culture and harvest cells expressing D2 receptors. Lyse cells via homogenization in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2) and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford or BCA assay.[19]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 0.2 nM [3H]-Methylspiperone), and receptor membranes.[19]

-

Non-specific Binding: Non-specific control (e.g., 10 µM Haloperidol), radioligand, and receptor membranes.

-

Competition Binding: Serial dilutions of olanzapine, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of olanzapine.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of olanzapine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

-

Protocol: Functional Antagonist Assay (cAMP Measurement)

This protocol determines the functional potency (IC50) of olanzapine as a D2 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing human D2 receptors (e.g., CHO-K1 or HEK293).[14]

-

D2 Agonist: Dopamine or a selective agonist like Quinpirole.

-

cAMP Stimulator: Forskolin (B1673556) (to raise basal cAMP levels).

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other immunoassay principles.[20][21]

-

Instrumentation: Microplate reader compatible with the chosen detection kit.

Methodology:

-

Cell Seeding: Seed cells into a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add serial dilutions of olanzapine to the wells. Incubate for 15-30 minutes at 37°C.[20]

-

Agonist Stimulation: Add a mixture of a D2 receptor agonist (at a fixed concentration, typically its EC80) and forskolin to all wells except the negative control.[20]

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for modulation of intracellular cAMP levels.[20]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF).[20][21] For HTRF, this involves adding a lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP.

-

Readout: Read the plate on a compatible microplate reader. For HTRF, measure the fluorescence at two wavelengths to determine the FRET signal ratio.

-

Data Analysis: Plot the cAMP signal (or HTRF ratio) against the log concentration of olanzapine. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, representing the concentration of olanzapine that reverses 50% of the agonist's effect.

Protocol: In Vivo D2 Receptor Occupancy Measurement via PET

This protocol provides a general overview of a Positron Emission Tomography (PET) study to measure D2 receptor occupancy in human subjects treated with olanzapine.

Materials & Equipment:

-

Subjects: Patients with schizophrenia treated with a stable dose of olanzapine.

-

Radiotracer: [11C]raclopride, a D2/D3 receptor antagonist with a short half-life, suitable for PET imaging.[5][11]

-

Instrumentation: PET scanner, cyclotron (for producing 11C), radiochemistry module, arterial blood sampling system (optional).

-

Anatomical Imaging: MRI scanner for co-registration.

Methodology:

-

Subject Preparation: Subjects are stabilized on a fixed daily dose of olanzapine to achieve steady-state plasma levels.[5][11]

-

Anatomical Scan: An MRI scan of the brain is acquired for each subject to provide anatomical reference.

-

PET Scan Protocol:

-

The subject is positioned in the PET scanner.

-

A bolus injection plus continuous infusion of [11C]raclopride is administered intravenously to achieve equilibrium between plasma and tissue.[5]

-

PET emission data are collected for 60-90 minutes.

-

Arterial blood samples may be taken to measure the concentration of the radiotracer in plasma.

-

-

Image Reconstruction and Analysis:

-

PET data are reconstructed into a dynamic series of images.

-

The PET images are co-registered with the subject's MRI scan.[22]

-

Regions of Interest (ROIs) are drawn on the co-registered images, typically for the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region).[5]

-

-

Quantification of Binding Potential: The binding potential (BP_ND) of the radiotracer is calculated for the striatum. BP_ND is proportional to the density of available (unoccupied) D2 receptors. This is often calculated using a reference tissue model with the cerebellum.

-

Occupancy Calculation: D2 receptor occupancy is calculated by comparing the BP_ND in olanzapine-treated patients to the average BP_ND from a group of unmedicated, healthy control subjects:

-

Occupancy (%) = 100 * ( (BP_ND_control - BP_ND_patient) / BP_ND_control )

-

-

Correlation Analysis: The calculated occupancy values are correlated with olanzapine dose and plasma concentrations.[5][23]

Conclusion

The mechanism of action of this compound at the dopamine D2 receptor is multifaceted. It acts as a potent antagonist with binding kinetics that differentiate it from first-generation antipsychotics. Its therapeutic effects are achieved within a specific in vivo occupancy window (60-80%), beyond which the risk of side effects increases. At the molecular level, olanzapine blocks both Gi/o-protein-dependent and β-arrestin-dependent signaling pathways initiated by dopamine. This comprehensive antagonism of D2 receptor function in critical brain circuits underpins its established efficacy in treating psychotic disorders. The experimental frameworks provided herein offer robust methods for the continued investigation and development of novel D2 receptor modulators.

References

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 4. Differential effects of olanzapine at dopamine D1 and D2 receptors in dopamine depleted animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. clinician.nejm.org [clinician.nejm.org]

- 9. A PET study of 5-HT2 and D2 dopamine receptor occupancy induced by olanzapine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2 receptor occupancy by olanzapine or risperidone in young patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. innoprot.com [innoprot.com]

- 16. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - AnalyzeDirect [analyzedirect.com]

- 23. D2 receptor occupancy of olanzapine pamoate depot using positron emission tomography: an open-label study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Serotonin 5-HT2A Receptor Antagonism of Olanzapine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine (B1677200), a second-generation atypical antipsychotic, exerts a significant portion of its therapeutic efficacy through its potent antagonism of the serotonin (B10506) 5-HT2A receptor.[1][2][3] This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies central to understanding olanzapine's mechanism of action at this critical G-protein coupled receptor (GPCR). Quantitative binding data is presented for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling and experimental workflows are visualized using Graphviz to offer a clear and comprehensive overview for research and development professionals.

Introduction to Olanzapine Hydrochloride

Olanzapine is a thienobenzodiazepine derivative widely prescribed for the treatment of schizophrenia and bipolar disorder.[1][4][5] Its chemical structure is 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, and it is often used in its hydrochloride salt form.[6][7] Olanzapine's therapeutic action is attributed to its complex pharmacology, involving antagonism at multiple neurotransmitter receptors, with particularly high affinity for the serotonin 5-HT2A and dopamine (B1211576) D2 receptors.[2][3]

Mechanism of Action at the 5-HT2A Receptor

Olanzapine functions as a potent antagonist at the 5-HT2A receptor.[1][2] This means it binds to the receptor but does not elicit the conformational change necessary for signal transduction. By occupying the receptor's binding site, olanzapine competitively inhibits the binding of the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT).

Furthermore, olanzapine has been shown to exhibit inverse agonist properties at the 5-HT2A receptor.[8][9][10] Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the 5-HT2A receptor, which can display a degree of constitutive (agonist-independent) activity, olanzapine not only blocks the action of serotonin but also reduces the receptor's basal signaling activity. This inverse agonism may contribute to its therapeutic effects.[8]

The blockade of 5-HT2A receptors by olanzapine is thought to enhance dopamine release in certain brain regions, which may help to alleviate some of the negative symptoms of schizophrenia and reduce the extrapyramidal side effects associated with pure dopamine D2 receptor antagonists.[2]

Quantitative Data: Receptor Binding Affinity

The affinity of olanzapine for the 5-HT2A receptor and other relevant receptors is a critical determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Olanzapine Ki (nM) | Reference Radioligand |

| 5-HT2A | 4 | [3H]Ketanserin |

| Dopamine D2 | 11 | - |

| Dopamine D1 | 31 | - |

| Dopamine D4 | 27 | - |

| 5-HT2C | 1.9 - 11 | - |

| α1-Adrenergic | 19 | - |

| Histamine H1 | 7 | - |

| Muscarinic M1-4 | 1.9 - 25 | - |

Table 1: Binding affinities of olanzapine for various human neurotransmitter receptors. Data compiled from multiple sources.[11][12]

Downstream Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway.[13][14][15] Activation of this pathway by an agonist, such as serotonin, initiates a cascade of intracellular events:

-

G-Protein Activation: Agonist binding induces a conformational change in the 5-HT2A receptor, leading to the activation of the heterotrimeric G-protein Gαq/11. This involves the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC).[15]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[15][16]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[15]

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a wide range of cellular responses, including modulation of neuronal excitability and gene expression.

Chronic olanzapine treatment has been observed to alter the expression of components within this signaling system, including an increase in membrane-associated 5-HT2A receptors and Gαq/11 proteins.[17][18]

References

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C17H21ClN4S | CID 135566004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 11. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioreceptor Binding Profile of the Atypical Antipsychotic Olanzapine | Scilit [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 16. msudenver.edu [msudenver.edu]

- 17. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Receptor Binding Profile of Olanzapine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Olanzapine (B1677200), an atypical antipsychotic agent, exhibits a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. This intricate binding affinity is fundamental to its therapeutic efficacy in treating schizophrenia and bipolar disorder, while also contributing to its side-effect profile. This technical guide provides an in-depth overview of the receptor binding affinity of Olanzapine hydrochloride, details the experimental protocols for its determination, and illustrates the key signaling pathways involved.

Receptor Binding Affinity Profile

Olanzapine's therapeutic action is primarily attributed to its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.[1] It demonstrates high affinity for several receptor subtypes, including dopamine D1, D2, D3, and D4 receptors, multiple serotonin (5-HT) receptor subtypes (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (B1213489) H1 receptors, muscarinic receptors (M1-M5), and alpha-1 adrenergic receptors.[2][3][4][5] The binding affinity of Olanzapine for these receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro Ki values for Olanzapine at various human recombinant or native receptors, providing a quantitative basis for understanding its pharmacological actions.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 31 |

| D2 | 11 | |

| D2L | 21.4 | |

| D3 | 49 | |

| D4 | 27 | |

| Serotonin | 5-HT2A | 4 |

| 5-HT2C | 11 | |

| 5-HT3 | 147 | |

| 5-HT6 | 7 | |

| Muscarinic | M1 | 2.5 |

| M2 | 34 | |

| M3 | 25 | |

| M4 | 10 | |

| M5 | 19 | |

| Histamine | H1 | 7 |

| Adrenergic | α1 | 19 |

| α2 | 230 |

Note: Ki values can vary between studies due to different experimental conditions, such as tissue source (e.g., rat brain, human recombinant) and radioligand used.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of the interaction between a drug and its target receptor.

General Principle

Radioligand binding assays involve incubating a preparation of tissue or cells containing the receptor of interest with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled drug being tested (in this case, Olanzapine). The radioligand and the unlabeled drug compete for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of the unlabeled drug, a competition curve can be generated. From this curve, the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[6]

Generalized Experimental Workflow

A typical radioligand binding assay protocol involves the following key steps:

-

Receptor Preparation:

-

Tissue Homogenization: For native receptors, brain regions or other tissues rich in the target receptor are dissected and homogenized in a chilled buffer to create a crude membrane preparation.

-

Cell Culture and Membrane Preparation: For recombinant receptors, cell lines (e.g., CHO, HEK293) are genetically engineered to express the specific human receptor subtype. The cells are cultured, harvested, and then lysed to prepare a membrane fraction containing the receptors.

-

-

Binding Incubation:

-

The receptor preparation is incubated in a reaction buffer containing:

-

A specific concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors).

-

A range of concentrations of the unlabeled test compound (Olanzapine).

-

For determining non-specific binding, a high concentration of a non-radiolabeled competing ligand is added to a separate set of tubes to saturate the receptors.

-

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

A liquid scintillation counter is used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radioligand.

-

-

Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competing ligand).

-

IC50 Determination: The specific binding data is plotted against the logarithm of the concentration of the unlabeled drug to generate a sigmoidal competition curve. Non-linear regression analysis is used to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Key Signaling Pathways

The interaction of Olanzapine with its target receptors initiates a cascade of intracellular signaling events that are believed to be central to its therapeutic effects. Two notable pathways influenced by Olanzapine are the Akt/GSK-3β and the JAK/STAT pathways.

Akt/GSK-3β Signaling Pathway

Antipsychotic drugs, including Olanzapine, have been shown to modulate the Akt/GSK-3β signaling pathway. Olanzapine can lead to the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK-3β).[7] The disruption of this pathway has been implicated in the pathophysiology of schizophrenia, and its restoration by antipsychotics may play a significant role in clinical improvement.[7]

JAK/STAT Signaling Pathway

In cell culture studies, Olanzapine has been observed to cause desensitization of 5-HT2A receptor signaling. This effect is dependent on the phosphorylation and activation of the Janus kinase 2 (Jak2)/signal transducers and activators of transcription 3 (Stat3) signaling pathway.[8] This suggests a mechanism by which chronic Olanzapine treatment may alter gene expression and regulate G protein signaling.

References

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 3. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Properties of Olanzapine Hydrochloride in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of olanzapine (B1677200) hydrochloride in commonly used rodent models. Olanzapine, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is crucial for the development of new formulations and for translating non-clinical findings to human clinical trials. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Pharmacokinetic Parameters of Olanzapine in Rodents

The pharmacokinetic profile of olanzapine has been characterized in various rodent species, primarily rats and mice. The data presented below is a synthesis of findings from multiple studies. It is important to note that specific parameters can vary depending on the rodent strain, sex, age, and the specific experimental conditions.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Olanzapine in Rats

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Tmax (h) | ~0.75 | Rat | 6 | [1] |

| Cmax (ng/mL) | ~178 | Rat | 6 | [2] |

| t1/2 (h) | 2.5 | Rat | 6 | [1] |

| AUC (ng·h/mL) | Lowest in plasma compared to tissues | Rat | 6 | [1] |

| Bioavailability (%) | ~47 | Rat | - | [3] |

Table 2: Single-Dose Oral Pharmacokinetic Parameters of Olanzapine in Mice

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| t1/2 (h) | ~3 | CD-1 Mouse | - | [4] |

| Bioavailability (%) | 32 | CD-1 Mouse | - | [4] |

Table 3: Tissue Distribution of Olanzapine in Rats

| Tissue | Tissue-to-Plasma Ratio | Species/Strain | Route | Reference |

| Brain | 6.3 - 13.1 | Rat | Oral | [1][5] |

| Brain | 5.4 - 17.6 | Rat | Intraperitoneal | [1][5] |

| Liver | High Concentration | Rat | Oral & Intraperitoneal | [1] |

| Lung | High Concentration | Rat | Oral & Intraperitoneal | [1] |

| Spleen | High Concentration | Rat | Oral & Intraperitoneal | [1] |

| Kidney | High Concentration | Rat | Oral & Intraperitoneal | [1] |

| Fat | High Concentration | Rat | Oral & Intraperitoneal | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline common experimental procedures for investigating olanzapine pharmacokinetics in rodents.

Drug Administration

Oral Administration (Gavage):

-

Preparation: Olanzapine hydrochloride is typically dissolved or suspended in a suitable vehicle, such as sterile water, saline, or a 0.5% methylcellulose (B11928114) solution. The concentration is calculated to ensure the desired dose is administered in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

-

Procedure: A conscious and appropriately restrained rodent is administered the olanzapine solution directly into the stomach using a ball-tipped gavage needle. Care must be taken to avoid entry into the trachea.

Intraperitoneal (IP) Injection:

-

Preparation: A sterile solution of this compound is prepared in a suitable vehicle (e.g., sterile saline).

-

Procedure: The rodent is restrained, and the injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

Intravenous (IV) Injection:

-

Preparation: A sterile, pyrogen-free solution of this compound is prepared for injection.

-

Procedure: Typically performed via a cannulated tail vein in a restrained or anesthetized rodent. This route is often used to determine absolute bioavailability.

Sample Collection

Blood Sampling:

-

Serial Sampling: For constructing a pharmacokinetic profile from a single animal, blood is often collected via a cannulated vessel (e.g., jugular or femoral vein) or from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[1]

-

Terminal Sampling: In some study designs, a single blood sample is collected from each animal at a specific time point via cardiac puncture under deep anesthesia, followed by euthanasia.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Tissue Sampling:

-

Following the final blood collection, the animal is euthanized.

-

Tissues of interest (e.g., brain, liver, kidneys, fat) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

Tissue samples are typically homogenized in a suitable buffer before extraction and analysis. Samples are stored at -80°C.

Bioanalytical Methods

The quantification of olanzapine in biological matrices requires sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates olanzapine from endogenous matrix components based on its physicochemical properties.

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[6]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is commonly used.[7][8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]

-

Detection: Ultraviolet (UV) or electrochemical detection.[1][8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: Provides high selectivity and sensitivity by coupling the separation power of liquid chromatography with the mass-based detection of mass spectrometry.

-

Sample Preparation: Often a simple protein precipitation step is sufficient due to the high selectivity of the detector.[9]

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for olanzapine and an internal standard.[9]

-

Visualizations: Signaling Pathways and Experimental Workflow

Mechanism of Action: Receptor Signaling Pathways

Olanzapine's antipsychotic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[10]

Olanzapine's antagonistic action on D2 and 5-HT2A receptors.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of orally administered olanzapine in rats.

Workflow for a typical rodent pharmacokinetic study of olanzapine.

Metabolism and Excretion

Olanzapine undergoes extensive metabolism in rodents, primarily through oxidation and glucuronidation. In mice, the main metabolic pathways include aromatic hydroxylation, allylic oxidation, N-dealkylation, and N-oxidation.[4] The principal urinary metabolites in mice are 7-hydroxy olanzapine glucuronide, 2-hydroxymethyl olanzapine, and 2-carboxy olanzapine.[4]

Excretion routes vary between rodent species. In mice, radioactivity from labeled olanzapine was predominantly eliminated in the feces, with about 32% of the dose excreted in the urine over 120 hours.[4]

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic properties of this compound in rodent models. The presented data and protocols are essential for designing and interpreting preclinical studies aimed at evaluating the efficacy, safety, and formulation of this important antipsychotic medication. The provided visualizations offer a clear depiction of the underlying mechanisms of action and the standard experimental procedures. Researchers are encouraged to adapt and optimize these methodologies to suit their specific scientific inquiries.

References

- 1. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]

- 7. Determination of Olanzapine in rat brain using liquid chromatography with coulometric detection and a rapid solid-phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Effects of Olanzapine Hydrochloride on Neuronal Cell Lines

Executive Summary: Olanzapine (B1677200), a second-generation atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder. Beyond its primary mechanism of dopamine (B1211576) and serotonin (B10506) receptor antagonism, a growing body of in vitro research demonstrates that olanzapine exerts a wide range of direct effects on neuronal cells. This guide synthesizes the current understanding of these effects, focusing on its influence on neuronal viability, neuroprotection, cellular morphology, gene expression, and key intracellular signaling pathways. Data from studies on various neuronal cell lines, including PC12, SH-SY5Y, and primary neurons, reveal that olanzapine can be both neuroprotective and mitogenic, often in a dose- and time-dependent manner. It modulates critical signaling cascades such as the PI3K/Akt, ERK/MAPK, and GSK-3β pathways, enhances the expression of neurotrophic factors like BDNF, and promotes neuronal differentiation and neurite outgrowth. This document provides researchers, scientists, and drug development professionals with a detailed overview of the experimental findings, methodologies, and molecular mechanisms underlying the in vitro neuronal effects of olanzapine.

Effects on Neuronal Viability and Cytotoxicity

Olanzapine's impact on the survival and health of neuronal cells is complex, exhibiting both protective and toxic effects that are highly dependent on concentration and duration of exposure. At lower, clinically relevant concentrations, olanzapine often promotes cell survival, whereas higher concentrations can lead to decreased viability and cell death.

Key Findings:

-

In human neuroblastoma SH-SY5Y cells, olanzapine at concentrations up to 100 µM significantly attenuated cell loss induced by serum withdrawal.[1] However, other studies in hypothalamic neurons showed that concentrations of 100 µM could be neurotoxic.[2][3]

-

Studies on PC12 cells also demonstrate this dose-dependent effect, where olanzapine can be mitogenic and enhance survival.[4]

-

In contrast to the typical antipsychotic haloperidol (B65202), which often shows greater cytotoxicity, olanzapine frequently demonstrates a neuroprotective or less toxic profile in comparative studies.[1][5]

Table 1.1: Quantitative Effects of Olanzapine on Neuronal Cell Viability

| Cell Line | Olanzapine Concentration | Treatment Duration | Effect on Viability | Reference |

| SH-SY5Y | 10-100 µM | 48 hours | Attenuated serum withdrawal-induced cell loss | [1] |

| SH-SY5Y | 100 µM | 16-24 hours | Induced autophagy; neurotoxic if autophagy is inhibited | [6][7] |

| PC12 | 0.01-10 µM | 24, 48, 72 hours | Dose- and time-dependent effects on viability | [8] |

| mHippoE-2 | 10 µM | 24, 48, 72 hours | Suppressed cell proliferation | [5] |

| mHypoA-59 | 25-100 µM | 24, 48 hours | Dose- and time-dependent neurotoxicity | [2] |

Neuroprotective Effects Against Cellular Stressors

A significant body of evidence highlights olanzapine's ability to protect neuronal cells from a variety of insults, including oxidative stress, excitotoxicity, and amyloid-beta (Aβ) peptide-induced damage.

Key Findings:

-

Oxidative Stress: Olanzapine pretreatment protects PC12 cells from hydrogen peroxide (H₂O₂)-induced decreases in cell viability.[9][10] This effect is linked to the upregulation of superoxide (B77818) dismutase (SOD-1) mRNA and enzyme activity.[9][10][11]

-

Amyloid-Beta Toxicity: In PC12 cells, olanzapine protects against cell death and apoptosis induced by the Aβ(25-35) peptide, a model relevant to Alzheimer's disease.[4][12]

-

ER Stress: Olanzapine protects cultured neurons from injury induced by thapsigargin, an endoplasmic reticulum (ER) stress inducer, and reduces the expression of the ER stress chaperone GRP78.[13]

-

Other Toxins: The drug has been shown to ameliorate rotenone-induced injury in PC12 cells by activating autophagy through the AMPK pathway.[14] It also prevents the reduction in neurite outgrowth caused by the NMDA receptor antagonist phencyclidine (PCP).[15][16]

Table 2.1: Summary of Olanzapine's Neuroprotective Actions

| Cell Line | Stressor/Toxin | Olanzapine's Protective Effect | Associated Mechanism | Reference |

| PC12, SH-SY5Y | Serum/Glutamine Deprivation | Enhanced survival | Activation of Akt, ERK, p38 MAPK | [4] |

| PC12 | Hydrogen Peroxide (H₂O₂) | Attenuated decrease in cell viability | Upregulation of SOD-1 activity | [9][10] |

| PC12 | Amyloid Beta Peptide (25-35) | Reduced cell death and apoptosis | Blocked caspase-3 activation | [4][12] |

| PC12 | Rotenone | Ameliorated cell injury | Activation of autophagy via AMPK | [14] |

| Primary Cortical Neurons | Phencyclidine (PCP) | Prevented reduction in neurite outgrowth | Mediated by Neuregulin 1 (NRG1) | [16] |

| Cultured Neurons | Thapsigargin (ER Stress) | Protected from injury | Amelioration of ER stress | [13] |

Effects on Neuronal Morphology and Differentiation

Olanzapine influences the physical structure and development of neuronal cells, most notably by promoting the outgrowth of neurites, the projections that form the basis of neural circuits.

Key Findings:

-

In PC12 cells, olanzapine, in combination with Nerve Growth Factor (NGF), enhances neurite outgrowth by increasing the number of cells with neurites and the length of primary neurites.[17][18]

-

This effect on neurite outgrowth is mediated by the PI3K/Akt and ERK signaling pathways.[18]

-

Olanzapine can also facilitate the differentiation of glioma stem-like cells into oligodendrocyte-like cells, a process involving the modulation of the Wnt signaling pathway.[19]

Table 3.1: Quantitative Effects of Olanzapine on Neurite Outgrowth

| Cell Line | Condition | Olanzapine Concentration | Observed Effect | Reference |

| PC12 | + 20 ng/mL NGF | 40 µM | Increased number of neurite-bearing cells and neurite length | [17][18] |

| PC12 | No NGF | Not specified | Induced sprouting of neurite-like processes | [18] |

| Primary Cortical Neurons | + Phencyclidine (PCP) | Not specified | Prevented PCP-induced reduction in neurite length and branches | [15][16] |

Modulation of Gene and Protein Expression

Olanzapine treatment alters the expression of several key genes and proteins involved in neuroprotection, neurodevelopment, and cellular signaling.

Key Findings:

-

BDNF: Olanzapine increases the promoter activity of the Brain-Derived Neurotrophic Factor (BDNF) gene in SH-SY5Y cells in a dose-dependent manner.[20] This upregulation is linked to the activation of PKA, PI3K, PKC, and CaMKII signaling pathways, leading to the phosphorylation of the transcription factor CREB.[20]

-

SOD-1: In PC12 cells, olanzapine increases the mRNA levels of the antioxidant enzyme SOD-1.[11]

-

Signaling Proteins: Olanzapine rapidly stimulates the phosphorylation (activation) of key signaling kinases, including Akt, ERK1/2, and p38 MAPK in PC12 and SH-SY5Y cells.[4][20] It also increases the phosphorylation of GSK-3β, a key downstream effector.[1][20]

-

Myelination Genes: In vivo studies that complement in vitro findings show that olanzapine exposure can upregulate a suite of genes linked to myelination and oligodendrocyte development, such as Plp1, Mal, and Mag.[21]

Key Signaling Pathways Modulated by Olanzapine

The diverse effects of olanzapine on neuronal cells are orchestrated through its modulation of several critical intracellular signaling pathways. These pathways regulate fundamental cellular processes including survival, growth, differentiation, and stress response.

Pro-Survival PI3K/Akt and ERK/MAPK Pathways

Olanzapine robustly activates the PI3K/Akt and ERK/MAPK signaling cascades, which are central to promoting cell survival, proliferation, and differentiation.[4] Treatment of PC12 cells with olanzapine leads to the rapid phosphorylation of Akt, ERK1/2, and p38 MAPK.[4] The activation of Akt is dependent on PI3K, as it can be blocked by selective inhibitors.[4] These pathways are crucial for olanzapine's neuroprotective and neurite-promoting effects.[4][18]

BDNF Gene Regulation Pathway

Olanzapine enhances the transcription of the BDNF gene, a critical neurotrophin for neuronal survival and plasticity. This is achieved by activating multiple upstream kinases, including PKA, PI3K, PKC, and CaMKII. These kinases converge to phosphorylate and activate the CREB transcription factor, which in turn binds to the BDNF gene promoter and drives its expression.[20]

Autophagy Induction via AMPK Pathway

Olanzapine can induce autophagy, a cellular process for degrading and recycling damaged components, as a protective mechanism.[7] In response to stressors like rotenone, olanzapine activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[14] Activated AMPK initiates the autophagic process, leading to the formation of autophagosomes that engulf dysfunctional components (e.g., mitochondria) and fuse with lysosomes for degradation. This process is critical for olanzapine's protective effect against certain toxins.[14]

Experimental Methodologies

The findings described in this guide are based on a variety of standard in vitro cell biology techniques. Below are protocols for key experiments commonly cited in olanzapine research.

Cell Culture

-

Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) are frequently used. They are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Primary Neurons: Primary cultures of rat cortical neurons are also used for more physiologically relevant studies.[4]

Cell Viability Assays

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate (e.g., 1.5 x 10⁴ cells/well).[3]

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of olanzapine hydrochloride for the desired duration (e.g., 24, 48, 72 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]

-

Western Blot Analysis

-

This technique is used to measure the levels of specific proteins (e.g., p-Akt, p-ERK, BDNF, β-catenin).

-

Lyse olanzapine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used to quantify protein levels relative to a loading control (e.g., β-actin or GAPDH).[1][20]

-

Neurite Outgrowth Assay

Conclusion

In vitro studies on neuronal cell lines have been instrumental in revealing the complex molecular and cellular effects of this compound beyond its receptor-binding profile. The evidence strongly indicates that olanzapine possesses significant neuroprotective and neurotrophic properties. It can enhance neuronal survival, protect against diverse cytotoxic insults, and promote neurite outgrowth, largely through the modulation of critical intracellular signaling pathways like PI3K/Akt and ERK. Furthermore, its ability to upregulate key neuroprotective genes such as BDNF and SOD-1 underscores its potential to positively influence neuronal resilience and plasticity.

However, the dose-dependent nature of these effects, with high concentrations sometimes proving cytotoxic, highlights the importance of concentration in determining the cellular outcome. For professionals in drug development and research, these findings provide a mechanistic basis for olanzapine's therapeutic actions and suggest potential avenues for developing novel neuroprotective strategies. Future in vitro research should continue to explore the long-term effects of olanzapine exposure and further delineate its impact on specific neuronal subtypes and synaptic function.

References

- 1. Protective effects of olanzapine and haloperidol on serum withdrawal-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-acetylcysteine prevents olanzapine-induced oxidative stress in mHypoA-59 hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olanzapine produces trophic effects in vitro and stimulates phosphorylation of Akt/PKB, ERK1/2, and the mitogen-activated protein kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Autophagy inhibition uncovers the neurotoxic action of the antipsychotic drug olanzapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Olanzapine protects PC12 cells from oxidative stress induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential effects of olanzapine on the gene expression of superoxide dismutase and the low affinity nerve growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olanzapine and quetiapine protect PC12 cells from beta-amyloid peptide(25-35)-induced oxidative stress and the ensuing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olanzapine potentiates neuronal survival and neural stem cell differentiation: regulation of endoplasmic reticulum stress response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of olanzapine against rotenone-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Olanzapine Prevents the PCP-induced Reduction in the Neurite Outgrowth of Prefrontal Cortical Neurons via NRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Second-generation antipsychotic drugs, olanzapine, quetiapine, and clozapine enhance neurite outgrowth in PC12 cells via PI3K/AKT, ERK, and pertussis toxin-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Olanzapine inhibits the proliferation and induces the differentiation of glioma stem-like cells through modulating the Wnt signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of olanzapine on brain-derived neurotrophic factor gene promoter activity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Subchronic olanzapine exposure leads to increased expression of myelination-related genes in rat fronto-medial cortex - PMC [pmc.ncbi.nlm.nih.gov]

Olanzapine Hydrochloride: A Technical Guide to its Monoaminergic Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its complex pharmacology, characterized by a broad spectrum of antagonist activity at various monoaminergic receptors.[2][3] This technical guide provides an in-depth overview of the research into olanzapine hydrochloride's monoaminergic antagonist activity, focusing on its receptor binding profile, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Data Presentation: Receptor Binding Affinity

Olanzapine exhibits a high affinity for a range of dopamine (B1211576), serotonin (B10506), muscarinic, adrenergic, and histamine (B1213489) receptors.[3][4] The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro Ki values of olanzapine for various human monoaminergic receptors, compiled from multiple radioligand binding studies.

| Receptor Family | Receptor Subtype | Olanzapine Ki (nM) |

| Dopamine | D1 | 31 |

| D2 | 11-31 | |

| D3 | 49 | |

| D4 | 27 | |

| Serotonin | 5-HT2A | 4-7.3 |

| 5-HT2C | 11-102 | |

| 5-HT3 | 57 | |

| 5-HT6 | 7-10 | |

| Adrenergic | α1 | 19-57 |

| α2 | 230 | |

| Histamine | H1 | 7-30 |

| Muscarinic | M1 | 2.5-26 |

| M2 | 18 | |

| M3 | 25 | |

| M4 | 10 | |

| M5 | 6.1 |

Note: Ki values can vary between studies due to different experimental conditions.

Signaling Pathways and Visualization

Olanzapine's antagonist activity at D2, 5-HT2A, and α1-adrenergic receptors interferes with their respective intracellular signaling cascades. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying olanzapine's therapeutic effects and side effects.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[5][6] Antagonism of this pathway by olanzapine is central to its antipsychotic effects.[4]

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gαq subunit, and its antagonism by olanzapine is thought to contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects.[2][7]

Alpha-1 Adrenergic Receptor Signaling Pathway

Olanzapine's antagonism at α1-adrenergic receptors, which are also Gαq-coupled, may contribute to side effects such as orthostatic hypotension.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the monoaminergic antagonist activity of olanzapine.

Experimental Workflow: In Vitro Antagonist Characterization

A typical workflow for characterizing the in vitro antagonist properties of a compound like olanzapine involves a series of assays to determine binding affinity and functional activity.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor by measuring the displacement of a radiolabeled ligand.[10][11]

Objective: To determine the Ki of olanzapine for a specific monoaminergic receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human receptor cDNA, or from rat brain tissue).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

-

Non-labeled Ligand: this compound and a known high-affinity non-labeled ligand for the receptor to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-labeled specific ligand), and competitive binding (membranes + radioligand + varying concentrations of olanzapine).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of olanzapine to generate a competition curve. The IC50 (concentration of olanzapine that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vitro Functional Assays: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, α1)

This assay measures the antagonist effect of olanzapine on agonist-induced intracellular calcium mobilization, a downstream event of Gq-coupled receptor activation.[13][14]

Objective: To determine the IC50 of olanzapine for the inhibition of agonist-induced calcium flux via a Gq-coupled receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A or α1-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: A specific agonist for the receptor (e.g., serotonin for 5-HT2A, phenylephrine (B352888) for α1).

-

This compound.

-

Black, clear-bottom 96-well plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into 96-well plates and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: Wash the cells and add varying concentrations of olanzapine or vehicle to the wells. Incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a specific concentration of the agonist into the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response in the absence of olanzapine (0% inhibition) and in the presence of a saturating concentration of a known antagonist (100% inhibition). Plot the normalized response against the log concentration of olanzapine to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, providing a measure of neurotransmitter release.[15][16]

Objective: To investigate the effect of olanzapine administration on extracellular levels of dopamine and serotonin in brain regions such as the prefrontal cortex and striatum.

Materials:

-

Animals: Adult male rats.

-

Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane of a specific length and molecular weight cutoff.

-

Stereotaxic Apparatus.

-

Perfusion Pump.

-

Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.

-

This compound solution for injection.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of monoamines.

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer olanzapine (e.g., via subcutaneous injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to observe the effect of olanzapine.

Conclusion

This compound's multifaceted monoaminergic antagonist profile is a key determinant of its clinical efficacy and side-effect profile. Its high affinity for D2 and 5-HT2A receptors, in particular, forms the cornerstone of its atypical antipsychotic properties. The in-depth understanding of its interactions with these and other monoaminergic receptors, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of novel antipsychotic agents with improved therapeutic indices. The continued application of these techniques will undoubtedly contribute to the development of more effective and safer treatments for severe mental illnesses.

References

- 1. researchgate.net [researchgate.net]

- 2. msudenver.edu [msudenver.edu]

- 3. benchchem.com [benchchem.com]

- 4. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroleptic Olanzapine Hydrochloride: A Novel Therapeutic Avenue for Glioblastoma?

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a dismal prognosis despite multimodal therapeutic strategies. The urgent need for novel therapeutic agents has led to the investigation of repurposing existing drugs with established safety profiles. Olanzapine (B1677200) hydrochloride, an atypical antipsychotic, has emerged as a promising candidate due to its demonstrated anti-neoplastic properties in preclinical studies. This technical guide provides a comprehensive overview of the effects of olanzapine hydrochloride on glioblastoma cells, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of olanzapine in glioblastoma.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies, including surgery, radiation, and chemotherapy with agents like temozolomide (B1682018) (TMZ). The inherent challenges in treating GBM, such as the blood-brain barrier and intra-tumoral heterogeneity, necessitate the exploration of innovative therapeutic strategies. Drug repurposing offers a time- and cost-effective approach to identify new anti-cancer agents.

Olanzapine, a thienobenzodiazepine derivative, is an atypical antipsychotic primarily used in the management of schizophrenia and bipolar disorder. Its mechanism of action involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Emerging evidence suggests that olanzapine possesses anti-tumor activities against various cancers, including glioblastoma.[2][3] This guide summarizes the current understanding of olanzapine's effects on glioblastoma cells, focusing on its impact on cell viability, proliferation, apoptosis, autophagy, and migration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of olanzapine on glioblastoma cell lines.

Table 1: IC50 Values of Olanzapine in Glioblastoma Cell Lines

| Cell Line | Olanzapine IC50 (µM) | Exposure Time (h) | Assay | Reference |

| U87MG | 25 - 79.9 | Not Specified | MTT | [2] |

| A172 | 25 - 79.9 | Not Specified | MTT | [2] |

| T98 | Concentration-dependent decrease in viability up to 400 µM | 24, 48, 72 | CCK-8 | [4] |

| LN229 | Concentration-dependent decrease in viability up to 400 µM | 24, 48, 72 | CCK-8 | [4] |

| U87 | Concentration-dependent decrease in viability up to 400 µM | 24, 48, 72 | CCK-8 | [4] |

Table 2: Effects of Olanzapine on Apoptosis and Cell Viability in Glioblastoma Cell Lines

| Cell Line | Olanzapine Concentration | Effect | Assay | Reference |

| T98, LN229, U87 | Not Specified | Increased apoptosis | Annexin V-FITC/PI staining | [4] |

| T98, LN229, U87 | Not Specified | Decreased Bcl-2, Increased Bax | Western Blot | [4] |

| U87MG | IC50 | Increased early and late apoptosis | Annexin V/PI staining | [5] |

| A172 | IC50 | Increased late apoptosis and necrosis | Annexin V/PI staining | [5] |

| T98, LN229 | Concentration-dependent | Decreased cell viability | CCK-8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of olanzapine on glioblastoma cells.

Cell Culture and Olanzapine Preparation

-

Cell Lines: Human glioblastoma cell lines U87MG and A172 are commonly used.

-

Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1 mM sodium pyruvate.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

-

Olanzapine Preparation: Olanzapine is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 50 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be used in all experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of olanzapine or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

-

Cell Treatment: Seed cells in 6-well plates and treat with olanzapine or vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Apoptosis and Autophagy Markers

-

Protein Extraction: Lyse olanzapine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, LC3-I/II, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Allow the cells to attach and then treat with various concentrations of olanzapine.

-

Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days.

-

Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically containing >50 cells).

Transwell Migration Assay

-

Cell Preparation: Starve the glioblastoma cells in serum-free medium for several hours.

-

Assay Setup: Place transwell inserts (8 µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells under a microscope.

Signaling Pathways and Mechanisms of Action

Olanzapine appears to exert its anti-glioblastoma effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Pathway and Induction of Autophagy

Studies have shown that olanzapine can induce autophagic cell death in glioma cells.[4] This process is linked to the suppression of the NF-κB signaling pathway. Olanzapine treatment prevents the nuclear translocation of the p65 subunit of NF-κB, leading to the inhibition of NF-κB activity.[4] This, in turn, promotes the accumulation of autophagosomes and induces autophagic flux, ultimately contributing to cell death.[4][6]

Caption: Olanzapine's inhibition of the NF-κB pathway and induction of autophagy in glioblastoma cells.

Modulation of the Wnt/β-catenin Signaling Pathway